Ammonium nitrate-15N

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Tracing Nitrogen Dynamics

One of the most prominent uses of ammonium nitrate-15N is in tracing nitrogen dynamics in various environmental systems. Plants require nitrogen for growth and development, and understanding how nitrogen moves through the soil, is taken up by plants, and potentially lost to the environment is crucial for sustainable agricultural practices. By applying ammonium nitrate-15N to soil or plant systems, researchers can track the movement and transformation of nitrogen using isotope ratio mass spectrometry (IRMS) . This allows them to:

- Measure nitrogen uptake: By analyzing the presence of ¹⁵N in plant tissues, researchers can quantify how much applied nitrogen fertilizer is actually taken up by the plants .

- Assess nitrogen loss: Analyzing the ¹⁵N content in soil, water, or air samples helps researchers identify potential pathways of nitrogen loss, such as leaching, volatilization, or denitrification .

- Evaluate the effectiveness of different fertilizer management practices: By comparing the ¹⁵N content in plants and the environment under different fertilizer application methods, researchers can determine which approaches are most efficient and minimize nitrogen loss to the environment .

Studying Microbial Processes

Ammonium nitrate-15N also plays a role in studying microbial processes related to nitrogen cycling. Researchers can use it to:

- Investigate the role of specific microbial communities: By adding ¹⁵N-labeled substrates to soil or other environmental samples, researchers can identify which microbial groups are responsible for specific nitrogen transformations, such as nitrification or denitrification .

- Measure nitrogen mineralization: Tracking the release of ¹⁵N from organic matter by soil microbes provides insights into the rate at which nitrogen becomes available for plant uptake .

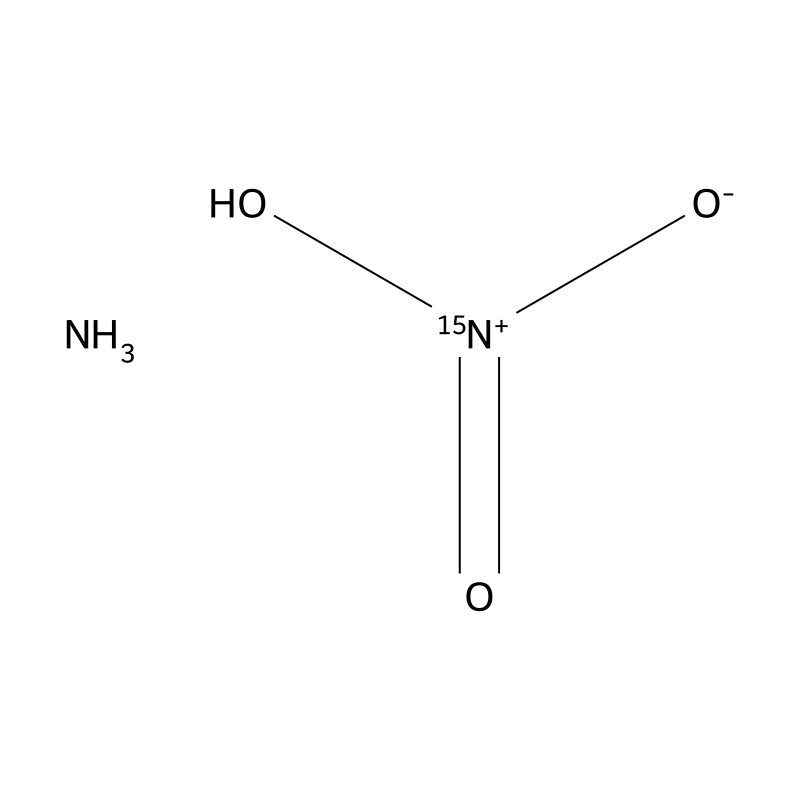

Ammonium nitrate-15N is an inorganic compound characterized by its nitrogen atom being isotopically labeled with nitrogen-15. The molecular formula for ammonium nitrate-15N is , and it has a molecular weight of approximately 81.04 g/mol. This compound serves as a significant tool in scientific research, particularly in studies involving nitrogen pathways in biological and chemical systems. Its isotopic labeling allows for precise tracking and analysis of nitrogen transformations, making it valuable in various fields such as agriculture, biology, and environmental science .

In agricultural research, ammonium nitrate-15N acts as a surrogate for regular fertilizer. Plants readily take up the ¹⁵N-labeled nitrate ions, allowing researchers to quantify nitrogen utilization efficiency and identify potential losses within the system.

- Decomposition: When heated, ammonium nitrate-15N can decompose to produce nitrogen gas, water vapor, and oxygen:This reaction typically requires temperatures above 230°C.

- Reduction: Under certain conditions, ammonium nitrate-15N can be reduced to produce ammonia and other nitrogenous compounds.

- Substitution Reactions: The nitrate group in ammonium nitrate-15N can be replaced by other functional groups through substitution reactions.

These reactions are essential for understanding the behavior of nitrogen in various environments and processes .

In biological contexts, ammonium nitrate-15N is utilized to study nitrogen metabolism in plants and microorganisms. Its isotopic nature allows researchers to trace the uptake and assimilation of nitrogen within biological systems. This application is crucial for understanding nutrient cycling, especially in agricultural research where optimizing fertilizer use is essential for sustainable practices. Additionally, it aids in metabolic studies within human physiology to trace nitrogen pathways .

Ammonium nitrate-15N can be synthesized through the following methods:

- Chemical Reaction: The primary method involves the reaction of ammonia-15N with nitric acid:This reaction is conducted under controlled conditions to ensure high purity and isotopic labeling.

- Industrial Production: In industrial settings, isotopically labeled nitrogen sources are carefully mixed with nitric acid in large reactors. The process includes crystallization and purification steps to achieve the desired product with high isotopic purity .

Ammonium nitrate-15N stands out due to its isotopic labeling with nitrogen-15, which allows for precise tracking of nitrogen pathways that other compounds cannot provide. This makes it especially valuable for research purposes rather than general agricultural use .

Studies involving ammonium nitrate-15N often focus on its interactions within biological systems or chemical environments. Researchers employ techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to detect and quantify the presence of nitrogen-15. These methods allow scientists to analyze how ammonium nitrate-15N integrates into different metabolic pathways or participates in

Structural Characteristics

Ammonium nitrate-15N is an isotopically labeled inorganic salt with the molecular formula NH₄¹⁵NO₃, where the nitrogen-15 isotope is incorporated into the nitrate ion [1] [2]. The compound maintains the same fundamental ionic structure as natural abundance ammonium nitrate, consisting of ammonium cations (NH₄⁺) and nitrate anions (¹⁵NO₃⁻) held together by ionic bonds [2] [3]. The molecular weight of ammonium nitrate-15N is 81.04 grams per mole, representing an increase of approximately 1.0 atomic mass unit compared to the natural abundance compound due to the presence of the heavier nitrogen-15 isotope [1] [4].

The structural geometry of ammonium nitrate-15N remains identical to that of natural abundance ammonium nitrate [8]. The ammonium ion exhibits tetrahedral geometry with nitrogen at the center bonded to four hydrogen atoms, while the nitrate ion displays trigonal planar geometry with the central nitrogen atom bonded to three oxygen atoms [8] [13]. The isotopic substitution does not alter the bond lengths, bond angles, or overall molecular geometry of the compound [2] [26].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | NH₄¹⁵NO₃ | [1] [2] |

| Molecular Weight | 81.04 g/mol | [1] [4] |

| Crystal System | Orthorhombic (room temperature) | [13] [29] |

| Density | 1.725 g/cm³ | [12] [13] |

| Appearance | White crystalline solid | [1] [4] |

Physicochemical Parameters

Melting and Boiling Points

Ammonium nitrate-15N exhibits thermal properties virtually identical to those of natural abundance ammonium nitrate [1] [4]. The melting point of the isotopically labeled compound is 169°C, which corresponds precisely to the melting point reported for unlabeled ammonium nitrate [1] [4] [10]. This temperature represents the transition from the solid crystalline phase to the liquid state under standard atmospheric pressure conditions [10] [11].

The boiling point of ammonium nitrate-15N is approximately 210°C, although decomposition occurs simultaneously at this temperature [1] [4] [10]. The compound does not exhibit a true boiling point in the conventional sense, as thermal decomposition begins before complete vaporization can occur [11] [12]. During heating above 210°C, ammonium nitrate-15N decomposes into nitrogen oxides and water vapor, similar to the thermal behavior observed in natural abundance ammonium nitrate [20] [21].

Solubility Properties

Ammonium nitrate-15N demonstrates exceptional water solubility characteristics that are indistinguishable from those of natural abundance ammonium nitrate [12] [15]. The compound exhibits strong hygroscopic properties, readily absorbing moisture from the atmosphere [12] [40]. The solubility increases dramatically with temperature, ranging from 119 grams per 100 milliliters of water at 0°C to 1024 grams per 100 milliliters at 100°C [12] [15].

| Temperature (°C) | Solubility (g/100 mL H₂O) | Critical Relative Humidity (%) |

|---|---|---|

| 0 | 119 | 78.0 |

| 20 | 190 | 65.0 |

| 40 | 286 | 58.5 |

| 60 | 421 | 52.5 |

| 80 | 630 | 46.5 |

| 100 | 1024 | 41.0 |

The critical relative humidity values decrease with increasing temperature, indicating reduced hygroscopic behavior at elevated temperatures [12]. The compound remains highly soluble in polar solvents and shows limited solubility in nonpolar organic solvents [15] [40].

Crystal Structure and Phase Transitions

Ammonium nitrate-15N exhibits polymorphic behavior identical to that of natural abundance ammonium nitrate, with five distinct crystalline phases occurring under atmospheric pressure conditions [13] [29] [30]. The phase transitions occur at specific temperature ranges, with each phase characterized by unique crystal system parameters and unit cell dimensions [13] [33].

| Phase | Crystal System | Temperature Range (°C) | Unit Cell Parameters |

|---|---|---|---|

| α (Alpha) | Orthorhombic | -16.8 to 32.3 | a=7.9804 Å, b=8.0027 Å, c=9.8099 Å |

| β (Beta) | Orthorhombic | 32.3 to 84.2 | a=4.9298 Å, b=5.7574 Å, c=5.4394 Å |

| γ (Gamma) | Orthorhombic | 84.2 to 125.2 | a=7.1624 Å, b=7.7184 Å, c=5.8447 Å |

| δ (Delta) | Tetragonal | 125.2 to 169 | a=5.7193 Å, b=5.7193 Å, c=4.9326 Å |

| ε (Epsilon) | Cubic | Above 169 | a=4.3655 Å, b=4.3655 Å, c=4.3655 Å |

The phase transitions in ammonium nitrate-15N occur at temperatures identical to those observed in natural abundance ammonium nitrate [29] [33]. The orthorhombic α-phase is stable at room temperature and exhibits significant anisotropic thermal expansion behavior [33]. The transition from phase IV to phase III typically occurs around 32°C, while the transition to the tetragonal δ-phase begins at approximately 125°C [14] [33].

Spectroscopic Properties

The spectroscopic characteristics of ammonium nitrate-15N closely resemble those of natural abundance ammonium nitrate, with subtle differences attributable to the isotopic substitution [16] [17] [19]. Fourier transform infrared spectroscopy reveals characteristic absorption bands corresponding to the vibrational modes of both the ammonium and nitrate ions [19] [22].

| Spectroscopic Method | Frequency/Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| FTIR - NH₄⁺ N-H stretch | 3020-3330 | ν₁, ν₃ N-H stretching vibrations |

| FTIR - NH₄⁺ deformation | 1325-1480 | ν₄ NH₄⁺ bending modes |

| FTIR - NO₃⁻ asymmetric stretch | 1325-1425 | ν₃ NO₃⁻ asymmetric stretching |

| FTIR - NO₃⁻ symmetric stretch | 1040-1070 | ν₁ NO₃⁻ symmetric stretching |

| FTIR - NO₃⁻ deformation | 800-860 | ν₄ NO₃⁻ bending modes |

| FTIR - NO₃⁻ out-of-plane bend | 700-740 | ν₂ NO₃⁻ out-of-plane bending |

The presence of nitrogen-15 in the nitrate ion may result in minor frequency shifts in the nitrogen-oxygen stretching and bending modes compared to natural abundance ammonium nitrate [17] [22]. Raman spectroscopy provides complementary information, with symmetric stretching modes appearing at 3048 and 3225 cm⁻¹ for the ammonium ion and 1047 cm⁻¹ for the nitrate ion [19].

Nuclear magnetic resonance spectroscopy can distinguish between nitrogen-14 and nitrogen-15 isotopes due to their different nuclear properties [16]. Nitrogen-15 possesses a nuclear spin of 1/2, making it NMR-active and detectable using specialized nitrogen-15 NMR techniques [24] [25].

Thermal Behavior and Stability

The thermal decomposition behavior of ammonium nitrate-15N follows patterns identical to those observed in natural abundance ammonium nitrate [20] [21]. Thermogravimetric analysis reveals onset temperatures for decomposition beginning around 210°C under atmospheric conditions [20] [21]. The decomposition process involves multiple pathways, including the formation of nitrous oxide and water vapor as primary products [21].

Differential thermal analysis indicates that the decomposition is endothermic at lower pressures but becomes exothermic under elevated pressure conditions [21]. The activation energy for thermal decomposition ranges from approximately 81 to 120 kilojoules per mole, depending on experimental conditions and heating rates [20]. Pressure thermogravimetric analysis demonstrates that increased pressure elevates the onset temperature for decomposition [21].

The isotopic substitution with nitrogen-15 does not significantly affect the thermal stability or decomposition kinetics of the compound [27]. Kinetic isotope effects, while theoretically present due to the mass difference between nitrogen-14 and nitrogen-15, are minimal and do not substantially alter the overall thermal behavior [27] [28].

Comparison with Natural Abundance Ammonium Nitrate

The primary distinction between ammonium nitrate-15N and natural abundance ammonium nitrate lies in the isotopic composition of the nitrogen atoms [24] [26]. Natural abundance ammonium nitrate contains approximately 99.63% nitrogen-14 and 0.37% nitrogen-15, while ammonium nitrate-15N products are available with nitrogen-15 enrichments ranging from 5% to 98% [1] [5] [24].

| Property | Natural Abundance NH₄NO₃ | Ammonium Nitrate-¹⁵N |

|---|---|---|

| Isotopic Enrichment | ~0.37% ¹⁵N | 5-98% ¹⁵N available |

| Natural Abundance ¹⁴N (%) | 99.63 | Variable (2-95%) |

| Natural Abundance ¹⁵N (%) | 0.37 | Variable (5-98%) |

| Mass Difference (amu) | 0 | +1 amu per ¹⁵N |

| Chemical Behavior | Reference standard | Chemically identical |

| Kinetic Isotope Effect | Reference | Slight kinetic differences |

The chemical behavior of ammonium nitrate-15N remains functionally identical to that of natural abundance ammonium nitrate [25] [26]. Both compounds exhibit the same solubility characteristics, crystal structure polymorphism, and thermal decomposition pathways [1] [4] [29]. The isotopic labeling does not affect the fundamental chemical reactivity or physical properties of the compound [25] [28].